Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Peptide Nucleic Acid (PNA) Synthesis Orthogonal Protection Solid-Phase Synthesis

This glycine derivative features orthogonal Fmoc (base-labile) and Boc (acid-labile) protection, essential for precise, stepwise solid-phase peptide synthesis (SPPS). Ideal for constructing peptide nucleic acids (PNAs) and rigid, non-PEG linkers in antibody-drug conjugates (ADCs). Its dual protection enables a simplified, single-step acidolytic deprotection strategy for both resin cleavage and nucleobase deprotection, minimizing side reactions. Procure for applications demanding high fidelity and reproducibility.

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
CAS No. 141743-15-9
Cat. No. B557858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2-Boc-aminoethyl)-Gly-OH
CAS141743-15-9
SynonymsFmoc-N-(2-Boc-aminoethyl)-Gly-OH; 141743-15-9; Fmoc-N-(2-Boc-aminoethyl)glycine; 2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]aceticacid; AmbotzFAA1767; AC1MBSY9; SCHEMBL2861706; CTK8F0792; MolPort-003-725-649; SMLJSDLXJRGOKW-UHFFFAOYSA-N; ZINC2392280; 6962AH; MFCD02259490; AKOS015911076; AJ-35826; AK131083; AM015944; KB-300450; RT-013009; ST24047294; I14-38613; N-(2-tert-Butoxycarbonylaminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoaceticacid; N-(9-FLUORENYLMETHYLOXYCARBONYL)-N-(2-TERT-BUTYLOXYCARBONYLAMINO-ETHYL)-GLYCINE; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-[2-(tert-butoxycarbonylamino)ethyl]glycine; ({2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL}[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)ACETICACID
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28)
InChIKeySMLJSDLXJRGOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(2-Boc-aminoethyl)-Gly-OH CAS 141743-15-9: A Dual-Protected Glycine Building Block for Orthogonal Peptide and PNA Synthesis


Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (CAS 141743-15-9) is a derivative of glycine bearing both base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-butoxycarbonyl (Boc) protecting groups . Its molecular formula is C₂₄H₂₈N₂O₆, with a molecular weight of approximately 440.5 g/mol . This bifunctional building block is primarily employed in solid-phase peptide synthesis (SPPS) and is a cornerstone monomer for the construction of peptide nucleic acids (PNAs) . The orthogonal protection strategy provided by the Fmoc and Boc groups allows for precise, stepwise chain assembly, enabling the synthesis of complex peptide and PNA sequences with high fidelity.

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH Procurement: Why Standard Amino Acid Analogs Cannot Substitute


Generic substitution with alternative glycine derivatives or simpler Fmoc-protected spacers is not feasible for applications requiring orthogonal protection and a specific, rigid backbone geometry. The unique value of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH lies in its dual Fmoc/Boc protection, which is essential for Fmoc-mediated SPPS of PNAs and other complex biomolecules where acid-sensitive side chains or anchor groups must remain intact [1]. Unlike mono-protected Fmoc-amino acids, this building block's Boc-protected secondary amine enables a different and orthogonal deprotection scheme. Furthermore, its structure provides a distinct molecular geometry and polarity compared to flexible polyethylene glycol (PEG)-based linkers (e.g., Fmoc-AEEA-OH), directly impacting the conformation and biological properties of the final conjugate or oligomer [2]. Substitution with a seemingly similar building block like Boc-N-(2-Fmoc-aminoethyl)glycine (CAS 143192-34-1) would alter the coupling sequence and potentially the stability of the growing chain due to the reversed protection scheme .

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: Quantified Differentiation Against Closest Analogs and Alternatives


Orthogonal Protection Strategy Enables PNA Synthesis vs. Fmoc/Bhoc Standard Monomers

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH serves as the key precursor for bis-N-Boc-protected PNA monomers. The bis-N-Boc protection strategy for nucleobase exocyclic amines offers a quantified advantage in synthesis. Using this building block, PNA 10-mers were successfully synthesized via Fmoc-mediated SPPS and shown to be a viable alternative to the most widely used Fmoc/Bhoc-protected monomers [1]. The Boc groups on the nucleobases are removed under standard acidolytic conditions (e.g., TFA) simultaneously with cleavage from the resin, a simplification over the Bhoc strategy which can require an additional deprotection step [1].

Peptide Nucleic Acid (PNA) Synthesis Orthogonal Protection Solid-Phase Synthesis

Commercial Purity vs. Isomeric Building Block Boc-N-(2-Fmoc-aminoethyl)glycine

High chemical purity is a non-negotiable requirement for efficient SPPS and minimizing deletion sequences. Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is commercially available with a certified purity of ≥99% (HPLC) from specialized suppliers like Chem-Impex . This high purity standard is not consistently matched by its structural isomer, Boc-N-(2-Fmoc-aminoethyl)glycine (CAS 143192-34-1), which is often supplied at a lower minimum purity specification of 95% from various sources . This difference in available purity grade has a direct, quantifiable impact on coupling efficiency and the quality of the final synthetic product.

Building Block Purity Peptide Synthesis Procurement Specification

Structural Rigidity and Backbone Geometry vs. PEG-Based Spacers

The (2-aminoethyl)glycine backbone of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH imparts a degree of conformational constraint that is fundamentally different from the flexible, extended-chain nature of polyethylene glycol (PEG) linkers like Fmoc-AEEA-OH . While Fmoc-AEEA-OH is valued for increasing solubility and providing a long, hydrophilic spacer [1], the target compound offers a more rigid, peptide-mimetic spacer. This is a class-level distinction: the PNA backbone is known for its high biostability and strong, sequence-specific binding to DNA and RNA, properties not conferred by simple PEG linkers . This difference in structural flexibility is a critical design parameter for optimizing the pharmacokinetics and target affinity of peptide-drug conjugates and antisense agents.

Linker Design Conformational Restriction ADC Development

Purity Grade and QC Documentation Support Reproducible SPPS

Reproducibility in solid-phase peptide synthesis is heavily reliant on the quality and consistency of building blocks. Multiple vendors offer Fmoc-N-(2-Boc-aminoethyl)-Gly-OH with stringent quality control documentation. For instance, Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC data . Sigma-Aldrich specifies a purity of ≥97.0% (HPLC) with reaction suitability for Fmoc solid-phase peptide synthesis . This level of documented analytical characterization and defined application suitability is a key differentiator from lower-cost, generic analogs that may lack batch-to-batch consistency or comprehensive certificates of analysis (CoA). This ensures that procurement from reputable suppliers directly supports the rigorous demands of academic and industrial peptide research.

SPPS Quality Control Peptide Synthesis Procurement

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: Key Application Scenarios Supported by Quantitative Evidence


Synthesis of Bis-N-Boc Protected PNA Monomers for Antisense Research

This building block is the direct precursor for creating PNA monomers that use a bis-N-Boc strategy for nucleobase protection. As demonstrated by Wojciechowski and Hudson, these monomers are a viable and practical alternative to the standard Fmoc/Bhoc PNA monomers for the solid-phase synthesis of PNA oligomers [1]. This application is ideal for researchers seeking to simplify their PNA synthesis workflow by using a single acidolytic deprotection step for both resin cleavage and nucleobase deprotection.

Construction of Conformationally Restricted Linkers in Antibody-Drug Conjugates (ADCs)

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is a valuable building block for creating non-PEG, peptide-mimetic linkers within antibody-drug conjugates (ADCs) [1]. Its rigid (2-aminoethyl)glycine backbone offers a distinct alternative to flexible PEG spacers like Fmoc-AEEA-OH [2]. This is particularly relevant when linker rigidity is hypothesized to favorably impact the pharmacokinetics or payload presentation of an ADC. Procurement of this compound enables the exploration of linker designs where biostability and structural constraint are prioritized over extended flexibility.

High-Fidelity Solid-Phase Peptide Synthesis Requiring Orthogonal Protection

The dual Fmoc/Boc protection of this glycine derivative makes it a critical component in complex SPPS workflows that require an orthogonal deprotection strategy. Its high commercial purity, typically ≥97-99% as certified by HPLC, is essential for minimizing deletion sequences and maximizing crude peptide purity [1]. It is a preferred building block for any project where high yield and reproducibility are non-negotiable, and where the orthogonal nature of its protecting groups is needed to avoid side reactions with other acid- or base-sensitive moieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.